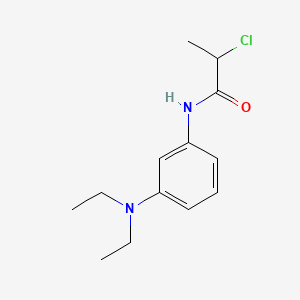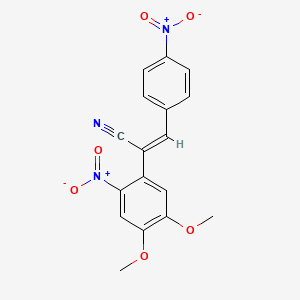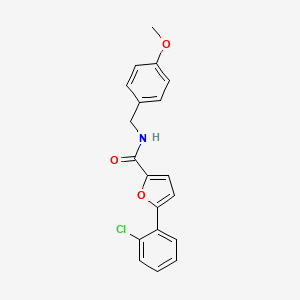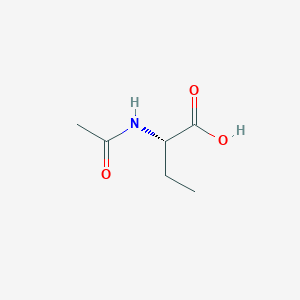
1,4-Bis(ethenylsulfonyl)butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[4-(vinylsulfonyl)butyl]sulfonyl}ethylene is a compound that belongs to the class of vinyl sulfones. Vinyl sulfones are known for their reactivity and are widely used in organic synthesis and medicinal chemistry. This compound features a vinyl sulfone group attached to a butyl chain, which is further connected to an ethylene group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(vinylsulfonyl)butyl]sulfonyl}ethylene can be achieved through various methods. One common approach involves the reaction of alkenes with sodium sulfinates in the presence of a catalyst such as copper(I) iodide (CuI) and a ligand like bipyridine (bpy). The reaction proceeds via anti addition of the sulfonyl cation followed by an elimination process .
Industrial Production Methods
Industrial production of vinyl sulfones, including 1-{[4-(vinylsulfonyl)butyl]sulfonyl}ethylene, often involves electrochemical sulfonylation reactions. These reactions use sodium arylsulfinates as sulfonylating reagents, with a catalytic amount of potassium iodide (KI) as a redox mediator and tetrabutylammonium tetrafluoroborate (Bu4NBF4) as the electrolyte .
Análisis De Reacciones Químicas
Types of Reactions
1-{[4-(vinylsulfonyl)butyl]sulfonyl}ethylene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to sulfides.
Substitution: The vinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols and amines can react with the vinyl group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Thiol or amine-substituted products.
Aplicaciones Científicas De Investigación
1-{[4-(vinylsulfonyl)butyl]sulfonyl}ethylene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-{[4-(vinylsulfonyl)butyl]sulfonyl}ethylene involves its reactivity with thiol groups in proteins. The vinyl sulfone group reacts with the thiolate anion of cysteine residues in enzymes, forming a covalent bond and inactivating the enzyme. This reaction is irreversible and leads to the formation of a stable sulfonylated enzyme complex .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
1-{[4-(vinylsulfonyl)butyl]sulfonyl}ethylene is unique due to its specific structure, which provides a balance of reactivity and stability. Its butyl chain offers flexibility, while the vinyl sulfone group ensures high reactivity with thiol groups in proteins, making it a valuable tool in both research and industrial applications .
Propiedades
Número CAS |
3088-17-3 |
|---|---|
Fórmula molecular |
C8H14O4S2 |
Peso molecular |
238.3 g/mol |
Nombre IUPAC |
1,4-bis(ethenylsulfonyl)butane |
InChI |
InChI=1S/C8H14O4S2/c1-3-13(9,10)7-5-6-8-14(11,12)4-2/h3-4H,1-2,5-8H2 |
Clave InChI |
HGLPVMBQJHDEJY-UHFFFAOYSA-N |
SMILES canónico |
C=CS(=O)(=O)CCCCS(=O)(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Imidazo[4,5-c]pyridine, 2-(3,4-dimethoxyphenyl)-](/img/structure/B11944963.png)


![2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11944977.png)


![2-(4-Methoxyphenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine](/img/structure/B11945011.png)


![6-bromo-3-{5-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazol-3-yl}-4-phenylquinolin-2-ol](/img/structure/B11945024.png)




